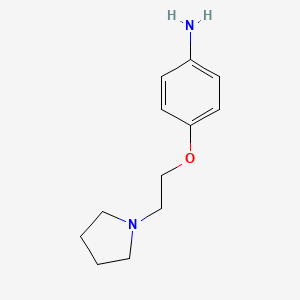

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

描述

Historical Overview of Related Aniline (B41778) and Pyrrolidine (B122466) Derivatives in Chemical Research

The scientific journey of the structural components of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline—aniline and pyrrolidine—is rich and foundational to modern organic and medicinal chemistry.

Aniline derivatives first gained prominence in the mid-19th century, not in medicine, but in the burgeoning synthetic dye industry. mdpi.com Aniline was first isolated from the destructive distillation of indigo (B80030) in 1826. mdpi.com A pivotal moment came in 1856 when William Henry Perkin's attempt to synthesize quinine (B1679958) from coal tar derivatives unexpectedly produced the first aniline dye, mauveine. ontosight.ai This discovery catalyzed the growth of a massive dye industry, particularly in Germany. sigmaaldrich.com The utility of these dyes soon extended to biological staining, which allowed for the visualization of bacteria under a microscope. sigmaaldrich.com This application sparked the idea of using these selective molecules to deliver toxic payloads to pathogens, a concept pioneered by Paul Ehrlich that led to the development of Salvarsan in 1909, the first effective drug for syphilis. sigmaaldrich.com This marked the beginning of chemotherapy and established aniline derivatives as crucial precursors for pharmaceuticals. ontosight.aisigmaaldrich.com Acetanilide, an early aniline derivative, was one of the first synthetic analgesics, and its lineage led to widely used drugs like paracetamol (acetaminophen). sigmaaldrich.com

Significance of the Ethoxy Linkage in Medicinal Chemistry Scaffolds

The ethoxy group (–O–CH₂–CH₃), which connects the aniline and pyrrolidine moieties in this compound, is more than a simple spacer. Ether linkages, particularly phenoxy and alkoxy groups, are of key importance in medicinal chemistry for their ability to modulate a compound's physicochemical and pharmacokinetic properties. mdpi.com

The inclusion of an ethoxy group can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov As a functional group, it affects the electronic, solubility, and steric characteristics of a drug molecule. ashp.org The oxygen atom in the ether linkage can act as a hydrogen bond acceptor, which is a critical interaction for ligand-target binding. researchgate.net This feature is often exploited by medicinal chemists to enhance the affinity and selectivity of a drug for its biological target. mdpi.comresearchgate.net

Position of this compound within Advanced Organic Chemistry and Pharmaceutical Science

Within the fields of advanced organic chemistry and pharmaceutical science, this compound is primarily recognized as a valuable intermediate and building block. ontosight.ai Its structure is a deliberate combination of the three distinct chemical motifs discussed: the aniline ring, which is a versatile precursor for a wide array of chemical reactions; the pyrrolidine ring, a privileged scaffold known to impart favorable biological properties; and the ethoxy linker, which provides flexibility and specific physicochemical characteristics.

This compound serves as a starting material in multi-step syntheses of more complex molecules with potential therapeutic applications. Organic chemists utilize it in reactions that modify the primary amine group of the aniline moiety, such as diazotization or acylation, to construct larger, more elaborate molecular architectures. beilstein-journals.org The presence of both a primary aromatic amine and a tertiary aliphatic amine (in the pyrrolidine ring) allows for selective chemical transformations at different sites of the molecule.

In pharmaceutical research, this compound is a key intermediate in the synthesis of targeted therapies. For instance, it is a known precursor for Fedratinib, a Janus kinase 2 (JAK2) inhibitor used in the treatment of myelofibrosis. The synthesis of such complex agents highlights the role of this compound as a specialized reagent that brings together essential structural features required for specific biological activity. Its utility underscores the broader strategy in drug discovery of using pre-functionalized, "ready-made" building blocks to streamline the synthesis of novel drug candidates.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₈N₂O | nih.govncats.io |

| Molecular Weight | 206.28 g/mol | nih.gov |

| IUPAC Name | 4-(2-pyrrolidin-1-ylethoxy)aniline | nih.gov |

| Physical Form | Liquid, Solid, or Semi-solid | sigmaaldrich.com |

| Complexity | 172 | nih.gov |

| Hydrogen Bond Donor Count | 1 | ambeed.com |

| Hydrogen Bond Acceptor Count | 3 | pharmacompass.com |

| Rotatable Bond Count | 4 | ambeed.com |

Table 2: Compound Identifiers for this compound

| Identifier Type | Identifier | Source |

|---|---|---|

| CAS Number | 50609-01-3 | nih.gov |

| PubChem CID | 6493749 | nih.gov |

| SMILES | C1CCN(C1)CCOC2=CC=C(C=C2)N | nih.gov |

| InChI | InChI=1S/C12H18N2O/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10,13H2 | nih.gov |

| InChIKey | OTYZNDKWNPQQJP-UHFFFAOYSA-N | nih.gov |

Table 3: Solubility Data for this compound

| Parameter | Value | Details | Source |

|---|---|---|---|

| Log S | -3.04 | SILICOS-IT Fragmental Method | ambeed.com |

| Solubility | 0.188 mg/mL | Calculated | ambeed.com |

| General Solubility | Good solubility in polar organic solvents (e.g., ethanol, methanol (B129727), DMSO) | Based on related compound 4-ethoxyaniline | solubilityofthings.com |

| Water Solubility | Insoluble to practically insoluble | Based on related compound 4-ethoxyaniline | chembk.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(2-pyrrolidin-1-ylethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYZNDKWNPQQJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424631 | |

| Record name | 4-(2-(pyrrolidin-1-yl)ethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50609-01-3 | |

| Record name | 4-(2-(pyrrolidin-1-yl)ethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-(pyrrolidin-1-yl)ethoxy) aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Strategies for 4 2 Pyrrolidin 1 Yl Ethoxy Aniline

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler starting materials. For 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline, this process highlights key bonds that can be disconnected to reveal a logical synthetic pathway.

Key Disconnection Strategies

The structure of this compound features several key functional groups and linkages that are prime candidates for disconnection: the aniline (B41778) amine group, the aryl ether linkage, and the tertiary amine of the pyrrolidine (B122466) ring.

C-N Bond Disconnection (Aniline): A common and effective strategy is to disconnect the C-NH₂ bond of the aniline. This is typically not a direct disconnection but rather a "Functional Group Interconversion" (FGI). The amino group is retrosynthetically converted to a nitro group (-NO₂). This is a powerful strategy because the reduction of an aromatic nitro group to an aniline is a reliable and high-yielding transformation.

C-O Bond Disconnection (Aryl Ether): The bond between the phenoxy oxygen and the ethoxy side chain is an ideal point for disconnection. This aryl ether linkage points directly to the Williamson ether synthesis as a potential synthetic route. wikipedia.orgmasterorganicchemistry.com This disconnection breaks the molecule into a phenolic precursor and an alkyl halide (or sulfonate) precursor.

C-N Bond Disconnection (Pyrrolidine): The two C-N bonds within the pyrrolidine side chain can also be considered for disconnection. This approach would involve forming the pyrrolidine ring during the synthesis, for example, by reacting a primary amine with a 1,4-dihalobutane. A more direct approach involves disconnecting the bond between the pyrrolidine nitrogen and the ethyl group, suggesting a reaction between pyrrolidine and an electrophilic side chain.

Identification of Precursor Molecules

Based on the disconnection strategies, several potential precursor molecules can be identified. The most common synthetic route involves a combination of the FGI (nitro to amine) and the ether disconnection.

Route A (Etherification followed by Reduction): This is often the most practical approach.

Disconnection 1 (FGI): this compound → 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine.

Disconnection 2 (C-O Ether): 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine → 4-Nitrophenol (B140041) and 1-(2-chloroethyl)pyrrolidine (B1346828).

Route B (Pyrrolidine attachment followed by Reduction):

Disconnection 1 (FGI): this compound → 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine.

Disconnection 2 (C-N Pyrrolidine): 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine → Pyrrolidine and 1-(2-bromoethoxy)-4-nitrobenzene (B22200).

The following table summarizes the key precursors identified through this analysis.

| Disconnection Strategy | Target Fragment (Synthon) | Precursor Molecule (Reagent) |

| Route A | ||

| C-N (Aniline via FGI) | 4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl cation | 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine |

| C-O (Aryl Ether) | 4-Nitrophenoxide anion | 4-Nitrophenol |

| C-O (Aryl Ether) | 2-(Pyrrolidin-1-yl)ethyl cation | 1-(2-Chloroethyl)pyrrolidine |

| Route B | ||

| C-N (Pyrrolidine) | Pyrrolidine | Pyrrolidine |

| C-N (Pyrrolidine) | 2-(4-Nitrophenoxy)ethyl cation | 1-(2-Bromoethoxy)-4-nitrobenzene |

Classical Synthetic Routes

The forward synthesis of this compound typically involves a two-step sequence starting from 4-nitrophenol, leveraging classical organic reactions.

Etherification Reactions in the Synthesis of Aryloxyethylamine Moieties

The formation of the aryl ether bond is a critical step, most commonly achieved via the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. masterorganicchemistry.com

In the context of synthesizing the target molecule's precursor, 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine, 4-nitrophenol is first deprotonated with a suitable base to form the more nucleophilic sodium 4-nitrophenoxide. This is then reacted with an alkyl halide, such as 1-(2-chloroethyl)pyrrolidine. The reaction proceeds via an SN2 mechanism. wikipedia.org

Reaction: 4-Nitrophenol + 1-(2-Chloroethyl)pyrrolidine --(Base)--> 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine

Common conditions for this type of etherification are summarized in the table below.

| Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Sodium Hydroxide (NaOH) | Ethanol/Water | 80-100 | Moderate to Good |

| Potassium Carbonate (K₂CO₃) | Acetone (B3395972), DMF | 60-80 | Good to High |

| Sodium Hydride (NaH) | THF, DMF | 0 to RT | High |

DMF = Dimethylformamide, THF = Tetrahydrofuran, RT = Room Temperature

The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. Polar aprotic solvents like DMF or acetone are often preferred as they effectively solvate the cation of the base while not hindering the nucleophilicity of the phenoxide.

Reduction of Nitro Precursors to Aniline Derivatives

The final step in the most common synthetic pathway is the reduction of the nitro group on the aromatic ring to an amine group, yielding the final product. The reduction of nitroarenes is a fundamental transformation in organic chemistry with numerous reliable methods available.

Reaction: 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine --(Reducing Agent)--> this compound

The most prevalent method for this transformation is catalytic hydrogenation. This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. This method is known for its high efficiency and clean reaction profile, often yielding the product in high purity.

Alternative methods involve the use of metals in acidic media or other chemical reducing agents. The selection of the reducing agent can depend on the presence of other functional groups in the molecule and the desired scale of the reaction.

| Method | Reagents | Conditions | Advantages |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Methanol (B129727)/Ethanol, RT, 1-4 atm | High yield, clean product, mild conditions |

| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol, RT-50°C | Cost-effective catalyst |

| Metal/Acid Reduction | Iron (Fe), Hydrochloric Acid (HCl) | Ethanol/Water, Reflux | Inexpensive, effective for large scale |

| Metal Salt Reduction | Tin(II) Chloride (SnCl₂) | Ethanol, Hydrochloric Acid (HCl) | Mild, good for laboratory scale |

Nucleophilic Substitution Reactions in Pyrrolidine Ring Attachment

An alternative synthetic strategy involves attaching the pyrrolidine ring to the phenoxyethyl side chain via nucleophilic substitution. In this approach, a precursor such as 1-(2-bromoethoxy)-4-nitrobenzene would be synthesized first. This intermediate then serves as an electrophile for the nucleophilic pyrrolidine.

The reaction between pyrrolidine (a secondary amine) and the alkyl bromide proceeds via an SN2 mechanism. Pyrrolidine acts as the nucleophile, attacking the carbon atom bonded to the bromine, displacing the bromide leaving group.

Reaction: 1-(2-Bromoethoxy)-4-nitrobenzene + Pyrrolidine → 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine

This method is highly effective for forming the C-N bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HBr formed as a byproduct, driving the reaction to completion. The subsequent reduction of the nitro group would then follow the methods described previously to yield the final aniline product. The synthesis of the pyrrolidine ring itself is also possible, for instance, through the reaction of a primary amine with a 1,4-dihalobutane, but introducing a pre-formed pyrrolidine is generally more common and efficient for this type of molecule. nih.gov

Modern Synthetic Approaches

Modern organic synthesis offers a toolbox of sophisticated methods for the construction of molecules like this compound. These approaches prioritize efficiency, selectivity, and sustainability.

Catalytic Methods for C-O and C-N Bond Formation

The core structure of this compound features an arylether linkage and a tertiary amine, both of which can be efficiently formed using catalytic methods.

A plausible and efficient synthetic route involves a two-step process starting from 4-aminophenol (B1666318) and 1-(2-chloroethyl)pyrrolidine hydrochloride. The first step is a Williamson ether synthesis to form the C-O bond, followed by a C-N bond formation.

Step 1: O-Alkylation (Williamson Ether Synthesis)

The synthesis would commence with the O-alkylation of 4-aminophenol with 1-(2-chloroethyl)pyrrolidine. This reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

| 4-Aminophenol | 1-(2-chloroethyl)pyrrolidine | K₂CO₃ or NaH | DMF or Acetonitrile (B52724) | Room Temp. to Reflux | Moderate to High |

This table represents typical conditions for a Williamson ether synthesis and not specific experimental data for this exact reaction.

Step 2: N-Arylation (Buchwald-Hartwig Amination or Ullmann Condensation)

Alternatively, the synthesis could be envisioned by forming the C-N bond first, followed by the C-O bond. However, the more common approach involves the formation of the ether linkage first.

Modern catalytic cross-coupling reactions are instrumental in forming C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the synthesis of arylamines. researchgate.netnih.gov In a hypothetical synthesis of this compound, this could involve the coupling of a pre-formed aryl halide or triflate with pyrrolidine.

Similarly, the Ullmann condensation, which uses a copper catalyst, is another established method for forming C-N bonds, although it often requires higher reaction temperatures compared to palladium-catalyzed methods. researchgate.net

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions, influencing reaction rates, yields, and functional group tolerance.

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. sphinxsai.com In the context of synthesizing this compound, several green chemistry principles can be applied.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the Buchwald-Hartwig amination, are inherently more atom-economical than stoichiometric reactions.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents like DMF with greener alternatives such as ethanol, water, or ionic liquids where possible. rsc.org

Energy Efficiency: Utilizing microwave irradiation or ultrasound to accelerate reaction rates at lower temperatures, thereby reducing energy consumption. sphinxsai.com

Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents to minimize waste. The use of highly efficient palladium or copper catalysts is a key example.

Renewable Feedstocks: While not directly applicable to this specific molecule's common starting materials, the broader principle encourages the use of starting materials derived from renewable resources.

Recent advancements have focused on developing more sustainable catalytic systems, including the use of earth-abundant metal catalysts and reactions in aqueous media. acs.org

Flow Chemistry Applications in Compound Preparation

Flow chemistry, the process of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals and pharmaceuticals. acs.orgvapourtec.comrsc.org These benefits include enhanced safety, improved heat and mass transfer, and the potential for automation and scalability.

For the synthesis of this compound, a flow chemistry approach could be implemented for the key C-O and C-N bond-forming reactions. For instance, the Buchwald-Hartwig amination has been successfully adapted to flow-through systems. nih.govias.ac.in In a typical setup, solutions of the aryl halide, amine, catalyst, and base are pumped and mixed in a heated microreactor or packed-bed reactor. The continuous nature of the process allows for precise control over reaction parameters, leading to higher yields and purity of the product.

| Reaction Type | Reactants | Catalyst System | Flow Reactor Type | Residence Time | Temperature |

| Buchwald-Hartwig | Aryl Halide, Amine | Pd-based catalyst | Microreactor/Packed-bed | Minutes | Elevated |

This table illustrates a general setup for a flow chemistry reaction and does not represent specific data for the synthesis of this compound.

The use of immobilized catalysts in packed-bed reactors further enhances the sustainability of the process by allowing for easy separation and reuse of the catalyst. researchgate.net

Stereoselective Synthesis Approaches (if applicable)

The structure of this compound itself is achiral. However, if chiral centers were to be introduced into the pyrrolidine ring or the ethoxy bridge, stereoselective synthesis would become crucial.

The stereoselective synthesis of pyrrolidine derivatives is a well-established field of organic chemistry, often utilizing chiral starting materials such as proline or employing asymmetric catalysis. mdpi.comresearchgate.netdntb.gov.uanih.govresearchgate.net For instance, a chiral pyrrolidine precursor could be synthesized and then coupled with the 4-aminophenoxyethanol moiety.

Common strategies for the stereoselective synthesis of substituted pyrrolidines include:

Asymmetric [3+2] cycloadditions: This powerful method allows for the construction of the pyrrolidine ring with high stereocontrol.

Diastereoselective reduction of chiral pyrrole (B145914) precursors: The hydrogenation of substituted pyrroles can proceed with high diastereoselectivity to yield chiral pyrrolidines. researchgate.net

Functionalization of the chiral pool: Utilizing readily available chiral molecules like proline to synthesize more complex chiral pyrrolidine derivatives. mdpi.com

While not directly applicable to the achiral target molecule, these principles would be essential for the synthesis of any chiral analogs.

Synthesis of Deuterated or Labeled Variants for Mechanistic Studies

The synthesis of isotopically labeled compounds, such as deuterated variants, is essential for various scientific investigations, including mechanistic studies of chemical reactions and drug metabolism studies. nih.govzeotope.com

For this compound, deuteration could be introduced at several positions:

On the aniline ring: Deuterated aniline or 4-aminophenol can be used as starting materials. researchgate.net The deuteration of anilines can be achieved through various methods, including acid-catalyzed H/D exchange or transition metal-catalyzed C-H activation. researchgate.netresearchgate.net

On the ethoxy bridge: The use of deuterated 2-chloroethanol (B45725) or a related building block would introduce deuterium (B1214612) into the ethoxy chain.

On the pyrrolidine ring: A deuterated pyrrolidine precursor could be synthesized and used in the coupling reaction. The synthesis of deuterated amines can be achieved through the reduction of amides or other precursors with a deuterium source. nih.gov

The choice of deuteration site would depend on the specific research question being addressed. For example, to study the metabolism of the aniline ring, a ring-deuterated analog would be synthesized.

| Labeled Position | Precursor | Labeling Method |

| Aniline Ring | Aniline-d5 | H/D Exchange or C-H activation |

| Ethoxy Bridge | Ethylene-d4 oxide | Ring-opening with pyrrolidine |

| Pyrrolidine Ring | Pyrrolidine-d8 | Reduction of succinimide-d4 with LiAlD₄ |

This table provides hypothetical examples of how deuterated variants could be synthesized.

Advanced Chemical Reactions and Derivatization of 4 2 Pyrrolidin 1 Yl Ethoxy Aniline

Reactions Involving the Aniline (B41778) Moiety

The primary amino group attached to the phenyl ring is a key site for numerous chemical modifications, including acylation, sulfonylation, diazotization, and electrophilic substitution on the aromatic ring.

Acylation and Sulfonylation Reactions

The primary amino group of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline readily undergoes N-acylation with acylating agents such as acyl chlorides or anhydrides to form corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in modifying the electronic properties and steric bulk of the aniline nitrogen.

For instance, the reaction of this compound with a substituted pyrimidine (B1678525) sulfonyl chloride is a key step in the synthesis of complex heterocyclic structures. This transformation highlights the nucleophilic character of the aniline nitrogen, enabling the formation of a stable C-N bond with the sulfonyl group. While many methods for N-acylation exist, catalyst-free conditions using reagents like acetic anhydride (B1165640) can also be employed for efficient and environmentally friendly synthesis. orientjchem.org

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Acetyl Chloride | N-acetylated amide |

| This compound | Benzenesulfonyl Chloride | N-phenyl sulfonamide |

Diazotization and Coupling Reactions

A classic transformation of primary aromatic amines is diazotization, which involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). ijirset.com This process converts the amino group into a highly reactive diazonium salt.

The resulting diazonium salt of this compound can then be used in various azo coupling reactions. google.com When reacted with electron-rich aromatic compounds such as phenols, anilines, or naphthols, it forms highly colored azo compounds. icrc.ac.irresearchgate.net This reaction proceeds via an electrophilic aromatic substitution where the diazonium cation acts as the electrophile. The position of the coupling on the partner molecule is directed by its existing substituents. This strategy is a cornerstone for the synthesis of a wide variety of dyes and pigments. ijirset.com

Reaction Scheme: Diazotization and Azo Coupling

Diazotization: this compound + NaNO₂/HCl (0-5°C) → 4-(2-(Pyrrolidin-1-yl)ethoxy)benzenediazonium chloride

Azo Coupling: Diazonium salt + Phenol → Azo-coupled dye

Electrophilic Aromatic Substitution on the Phenyl Ring

The aniline and ethoxy groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution (EAS). Since the para-position relative to the amino group is occupied by the ethoxy substituent, electrophilic attack is directed to the ortho positions (C2 and C6).

A prime example of this reactivity is the bromination of the aromatic ring. The compound 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline has been synthesized, demonstrating that electrophiles like bromine will add to the position ortho to the strongly activating ether group and meta to the other activating group. sigmaaldrich.com Other EAS reactions, such as nitration or Friedel-Crafts acylation, would be expected to yield substitution at the same ortho-positions, although careful control of reaction conditions would be necessary to avoid side reactions involving the amino or pyrrolidine (B122466) functionalities.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Bromination | Br₂ | 2-Bromo-4-(2-(pyrrolidin-1-yl)ethoxy)aniline |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline |

Reactions Involving the Pyrrolidine Ring

The pyrrolidine moiety contains a tertiary amine nitrogen, which can participate in reactions such as quaternization. Furthermore, the entire ring system can potentially undergo advanced transformations like ring expansion or contraction under specific conditions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in the pyrrolidine ring of this compound is a tertiary amine. As such, it cannot undergo traditional N-alkylation or N-acylation in the same way as a primary or secondary amine. However, it retains its nucleophilic character and can react with strong electrophiles, such as alkyl halides, to form a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, results in a positively charged nitrogen atom and introduces a new alkyl group. This modification can significantly alter the solubility and biological properties of the parent molecule.

Ring Expansion or Contraction Strategies

While not commonly reported for this specific molecule, general synthetic strategies exist for the expansion and contraction of the pyrrolidine ring, representing advanced derivatization pathways.

Ring Expansion: Pyrrolidine rings can be expanded to form six-membered piperidine (B6355638) rings. One strategy involves the ring expansion of 2-(α-hydroxyalkyl)pyrrolidines, which can rearrange via an aziridinium (B1262131) intermediate to yield C3-substituted piperidines. researchgate.net Applying this concept would first require the introduction of a suitable functional group onto the pyrrolidine ring of the parent molecule. Another approach involves the expansion of azetidines fitted with a side chain, which can undergo intramolecular N-alkylation and subsequent nucleophilic opening to yield pyrrolidines. nih.gov

Ring Contraction: The contraction of a five-membered pyrrolidine ring to a four-membered azetidine (B1206935) ring is a challenging but synthetically valuable transformation. More commonly, pyrrolidine derivatives are synthesized via the ring contraction of larger rings like pyridines or piperidines. osaka-u.ac.jprsc.org For instance, photochemical or thermal rearrangement of substituted piperidine derivatives can lead to the formation of functionalized pyrrolidines. nih.gov A thermal ring contraction of lactam-derived hydroxamic acids has been shown to produce carbamate-protected 2,2-disubstituted pyrrolidines stereospecifically. nih.gov Although these methods have not been specifically applied to this compound, they represent potential advanced strategies for skeletal diversification of the pyrrolidine moiety.

Formation of Pyrrolidine N-oxides for Enhanced Biological Activity

The tertiary amine of the pyrrolidine ring in this compound is a key site for derivatization. One significant transformation is its oxidation to a pyrrolidine N-oxide. This conversion is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).

The formation of an N-oxide introduces a polar N-O bond, which can substantially alter the physicochemical properties of the parent molecule. These changes are often exploited in drug design to improve pharmacokinetic profiles. For instance, N-oxidation can increase water solubility, which may enhance bioavailability. Furthermore, N-oxides can act as prodrugs, being reduced back to the parent tertiary amine in vivo by reductases. This strategy can be used to improve drug delivery and modulate metabolic stability. While specific studies on the N-oxide of this compound are not extensively detailed in publicly available literature, the principles of N-oxidation are well-established for enhancing the biological activity of amine-containing compounds.

| Reaction | Reagents | Product | Potential Biological Enhancement |

| N-Oxidation | Hydrogen Peroxide (H₂O₂), m-CPBA | 4-(2-(1-oxido-pyrrolidin-1-yl)ethoxy)aniline | Increased solubility, prodrug potential, altered metabolic pathway |

Reactions Involving the Ether Linkage

Cleavage and Re-formation of the Ether Bond

The ether linkage in this compound is robust but can be manipulated under specific conditions, allowing for cleavage and re-formation, which is useful in synthetic strategies.

Cleavage: The aryl alkyl ether bond can be cleaved under strongly acidic conditions, typically with hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com A subsequent nucleophilic attack by the halide ion occurs. Due to the high stability of the sp²-hybridized C-O bond of the phenol, the nucleophilic attack takes place at the less hindered ethyl carbon (an SN2 mechanism), breaking the alkyl C-O bond. libretexts.orgmasterorganicchemistry.com This reaction yields 4-aminophenol (B1666318) and 1-(2-haloethyl)pyrrolidine.

| Reaction | Conditions | Reactants | Products |

| Ether Cleavage | Strong acid (e.g., HI, HBr), heat | This compound | 4-Aminophenol and 1-(2-haloethyl)pyrrolidine |

Re-formation: The ether bond can be re-formed through the Williamson ether synthesis, a reliable SN2 reaction. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of an alkoxide or phenoxide with an alkyl halide. wikipedia.org In this context, 4-aminophenol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form the more nucleophilic sodium 4-aminophenoxide. This phenoxide then reacts with a suitable alkyl halide, such as 1-(2-chloroethyl)pyrrolidine (B1346828), to regenerate the ether linkage and form the parent compound. The efficiency of the Williamson ether synthesis is highest with primary alkyl halides, as used in this re-formation. masterorganicchemistry.com

| Reaction | Mechanism | Reactants | Product |

| Ether Re-formation | Williamson Ether Synthesis (SN2) | 4-Aminophenol, a strong base (e.g., NaH), and 1-(2-chloroethyl)pyrrolidine | This compound |

Multi-component Reactions Utilizing the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are highly valued for their efficiency and atom economy in generating molecular complexity. nih.gov The structure of this compound, specifically its primary aromatic amine (aniline) functionality, makes it an excellent candidate for participation in various MCRs.

While specific literature examples detailing the use of this exact compound in MCRs are sparse, its aniline moiety can predictably engage in several classic MCRs. For instance, it could serve as the amine component in:

Ugi Reaction: After conversion to an isocyanide, it could participate in this four-component reaction with a ketone/aldehyde, a carboxylic acid, and another amine.

Doebner Reaction: Reacting with an aldehyde and pyruvic acid to form quinoline-4-carboxylic acids.

Hantzsch Dihydropyridine Synthesis: Although less common for anilines, it could potentially be used with an aldehyde and two equivalents of a β-ketoester.

The application of this compound in MCRs would allow for the rapid generation of diverse libraries of complex molecules built upon its core structure.

| MCR Type | Potential Role of Compound | Other Reactants | Resulting Core Structure |

| Ugi Reaction | Isocyanide (derived from the aniline) | Aldehyde/Ketone, Carboxylic Acid, Amine | α-Acylamino carboxamide |

| Doebner Reaction | Amine component | Aldehyde, Pyruvic Acid | Quinoline (B57606) |

| Petasis Reaction | Amine component | Aldehyde, Boronic Acid | Substituted Amine |

Synthesis of Complex Heterocyclic Systems Incorporating the Compound

The primary amino group of this compound is a versatile functional handle for the construction of a wide array of complex heterocyclic systems. The aniline moiety can act as a nucleophile or be readily converted into other reactive intermediates, making it a valuable starting material for synthesizing fused ring systems often found in pharmacologically active compounds.

Several established synthetic routes can be employed:

Skraup Synthesis: Reaction with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) can yield quinoline derivatives.

Bischler-Möhlau Indole (B1671886) Synthesis: Condensation with an α-haloketone would lead to the formation of an indole ring system.

Paal-Knorr Pyrrole (B145914) Synthesis: Reaction with a 1,4-dicarbonyl compound under acidic conditions can produce N-substituted pyrroles.

A notable example of its use is in the synthesis of quinoline derivatives with demonstrated biological activity. The aniline can be used as a key building block to construct complex, polycyclic molecules that incorporate the 4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl moiety.

| Heterocyclic System | General Reagents | Synthetic Method |

| Quinoline | Glycerol, H₂SO₄, Oxidizing Agent | Skraup Synthesis |

| Indole | α-Haloketone | Bischler-Möhlau Synthesis |

| Pyrrole | 1,4-Dicarbonyl Compound | Paal-Knorr Synthesis |

| Benzimidazole | Carboxylic Acid or Aldehyde (followed by oxidation) | Condensation Reaction |

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Precursor or Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline is a key starting material or intermediate in the multi-step synthesis of complex molecules targeting a range of diseases. Its primary amine group on the aniline (B41778) ring provides a reactive site for forming various chemical bonds, enabling its incorporation into larger molecular scaffolds.

Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.gov Consequently, kinase inhibitors are a major class of therapeutic drugs. nih.gov The aniline moiety of this compound is a common feature in many ATP-competitive kinase inhibitors, where it often forms key hydrogen bonds within the ATP-binding site of the target kinase.

Src Kinase Inhibitors: This compound is utilized in the synthesis of inhibitors for Src family kinases, which are non-receptor tyrosine kinases involved in cell growth, differentiation, and survival. For example, it is a reactant in the pathway to produce Pexidartinib (56), a kinase inhibitor approved for treating tenosynovial giant cell tumor. nih.gov Research into 4-phenylamino-3-quinolinecarbonitriles has shown that modifications of the aniline precursor are critical for potent Src inhibition. sigmaaldrich.com While specific examples detailing the multi-step synthesis of other named Src inhibitors directly from this compound are proprietary, its structural motif is present in potent compounds like Bosutinib, where an aniline derivative is a core component. google.com

JAK2/FLT3 Inhibitors: Dual inhibitors of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) are being investigated for the treatment of acute myeloid leukemia (AML). mdpi.com The synthesis of selective 2-aminopyrimidine (B69317) derivatives as dual JAK2/FLT3 inhibitors often involves the use of substituted anilines. mdpi.com The 4-(2-(pyrrolidin-1-yl)ethoxy)phenylamine structure can be incorporated into various heterocyclic scaffolds, such as thieno[3,2-d]pyrimidines and imidazo[4,5-b]pyridines, to generate potent inhibitors of FLT3-ITD, a common mutation in AML. researchgate.netoatext.com

| Inhibitor Class | Target Kinase(s) | Significance of Aniline Moiety |

|---|---|---|

| Quinolinecarbonitriles | Src, Abl, Lck | The aniline group at the C-4 position of the quinoline (B57606) is crucial for optimal inhibitory activity. sigmaaldrich.com |

| 2-Aminopyrimidines | JAK2, FLT3 | Serves as a key building block for constructing dual inhibitors for AML therapy. mdpi.com |

| Pexidartinib | CSF1R, KIT, FLT3 | Synthesized using 4-(2-pyrrolidin-1-yl-ethoxy)phenylamine as a key reactant. nih.gov |

Beyond specific kinase inhibitors, this compound is a precursor for a broader range of anticancer agents. Its derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.

One notable example is in the synthesis of quinoline derivatives like 6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1,2-c]quinolin-11-one (BPIQ). BPIQ has demonstrated inhibitory effects against human hepatocellular carcinoma (HCC) cells by inducing endoplasmic reticulum (ER) stress and apoptosis. researchgate.net It also shows antiproliferative activity against human retinoblastoma cells. ncats.io In the synthesis of these complex molecules, the this compound moiety is typically introduced via a Suzuki coupling reaction or similar cross-coupling methods to build the final indenoisoquinoline scaffold.

Furthermore, this aniline derivative is used to create novel chalcone (B49325) analogs. A series of pyrrolidine (B122466) and piperidine (B6355638) substituted ethoxy chalcones were synthesized and evaluated for antiproliferative activity against MCF-7 breast cancer cells. The inclusion of the amine-containing side chain from the precursor was found to enhance the anticancer potential of the chalcone scaffold.

| Compound Class | Example Compound | Mechanism of Action | Cancer Cell Line |

|---|---|---|---|

| Indenoquinolinone | BPIQ | Induces ER Stress and Apoptosis researchgate.net | Hepatocellular Carcinoma (Ha22T, Huh7) researchgate.net |

| Chalcones | Substituted ethoxy chalcones | Antiproliferative | Breast Cancer (MCF-7) |

| Anilinoquinolinylchalcones | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one | Induces ATP depletion and apoptosis ncats.io | Breast Cancer (MDA-MB-231) ncats.io |

The pyrrolidine scaffold is a subject of significant interest in the development of antidiabetic agents, particularly as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), α-amylase, and α-glucosidase. nih.govresearchgate.netncats.io Inhibition of DPP-IV prolongs the action of incretin (B1656795) hormones, which regulate insulin (B600854) secretion, making it a key target for type 2 diabetes treatment. ncats.io Similarly, inhibiting α-amylase and α-glucosidase can delay carbohydrate digestion and lower post-meal blood glucose levels. nih.gov Numerous studies have explored various pyrrolidine derivatives for these purposes. nih.govresearchgate.net However, based on available research, there is no direct evidence specifically identifying this compound as a precursor or intermediate in the synthesis of these reported antidiabetic compounds. The research focuses on other types of pyrrolidine-containing molecules.

Structure-Activity Relationship (SAR) Studies of Derivatives

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on how modifications to its three main components—the aniline ring, the ethoxy linker, and the pyrrolidine ring—affect their therapeutic properties.

The aniline portion of the molecule is often critical for target engagement. In the context of kinase inhibitors, substitutions on this ring can significantly alter binding affinity and selectivity.

For a series of 4-phenylamino-3-quinolinecarbonitriles designed as Src inhibitors, modifications to the aniline ring were systematically explored. sigmaaldrich.com Key findings include:

Position of Substituents: The placement of substituents on the aniline ring is crucial. For instance, moving a chloro group from the 2-position to the 3- or 4-position can drastically reduce inhibitory activity.

Size of Substituents: Increasing the steric bulk at the 2-position of the aniline ring, for example, by replacing a chloro group with a bromo or iodo group, led to a corresponding increase in Src inhibition. sigmaaldrich.com

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can influence the pKa of the aniline nitrogen and its ability to form hydrogen bonds, thereby affecting biological activity. In studies of ursolic acid derivatives, incorporating functionalized aniline moieties was shown to improve antitumor activity.

The pyrrolidine ring contributes significantly to the physicochemical properties of the molecule, such as solubility and cell permeability, and can also be involved in target binding. The non-planar, three-dimensional nature of the saturated pyrrolidine ring allows for efficient exploration of pharmacophore space.

SAR studies on various classes of compounds have highlighted the importance of this moiety:

Ring Conformation and Stereochemistry: The pyrrolidine ring contains stereogenic centers, and the spatial orientation of substituents can lead to different biological profiles due to specific interactions with enantioselective protein targets.

Substitutions on the Ring: In the development of inhibitors for aminoglycoside acetyltransferase, a resistance enzyme, modifications at various positions on a pyrrolidine scaffold had varied effects on inhibitory activity, demonstrating the potential for optimization.

Role of the Ethoxy Spacer in Ligand-Receptor Interactions

The ethoxy spacer, the -(CH₂)₂-O- linker connecting the pyrrolidine and aniline moieties, plays a critical role in how derivatives of this compound interact with their biological targets. While direct structure-activity relationship (SAR) studies on this compound itself are not extensively detailed in available literature, the function of such linkers is well-established in medicinal chemistry. The ethoxy spacer influences several key aspects of ligand-receptor binding:

Optimal Positioning and Orientation: The two-carbon chain provides a specific length and degree of flexibility that allows the terminal pyrrolidine and the aniline portions of the molecule to adopt an optimal orientation within the receptor's binding pocket. This spatial arrangement is crucial for establishing effective interactions, such as hydrogen bonds, van der Waals forces, or hydrophobic interactions, with key amino acid residues.

Conformational Flexibility: The single bonds within the ethoxy linker allow for rotation, enabling the ligand to adapt its conformation to fit precisely into the binding site. This "conformational sampling" increases the probability of achieving a low-energy, high-affinity binding state.

Reaching Distal Pockets: In many receptor architectures, binding sites are composed of multiple sub-pockets. A linker of appropriate length, like the ethoxy group, enables the ligand to span these regions and engage with residues in both a primary and a secondary pocket, often leading to enhanced potency and selectivity.

The importance of linker length and composition is a common theme in drug design. Studies on various classes of receptor ligands have shown that even minor changes to the spacer, such as adding or removing a methylene (B1212753) group, can dramatically alter binding affinity and biological activity.

Prodrug Strategies Incorporating the Compound

The this compound moiety has been successfully incorporated into active pharmaceutical ingredients that were subsequently developed into prodrugs to overcome delivery challenges. A notable example involves the development of kinase inhibitors for ophthalmic applications, such as the treatment of age-related macular degeneration (AMD).

One of the most potent compounds designed to inhibit kinases involved in AMD is 4-chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo nih.govnih.govncats.iotriazin-7-yl}phenol (Compound 5), which contains the core structure of interest. nih.gov While highly potent, delivering this compound to the back of the eye via topical administration (eye drops) is challenging. To address this, researchers developed several ester analogues as prodrugs to improve its ocular pharmacokinetics. nih.gov

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body, typically by enzymatic or chemical hydrolysis. In this case, the phenolic hydroxyl group of the active compound was esterified. The resulting prodrug, 4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (B1203000) (Compound 12), was designed to be more lipophilic, facilitating its penetration through the corneal tissues of the eye. nih.gov Once in the eye, endogenous esterase enzymes cleave the benzoate group, releasing the active phenolic drug at the target site.

This strategy proved effective, as the benzoate prodrug exhibited good thermal stability and was readily converted to the active compound in the eye. nih.gov This approach led to excellent drug concentrations at the back of the eye with poor systemic circulation, enhancing efficacy while minimizing potential side effects. nih.gov

| Compound | Structure Type | Rationale for Use | Conversion Mechanism |

|---|---|---|---|

| 4-chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo nih.govnih.govncats.iotriazin-7-yl}phenol | Active Drug | Potent dual inhibitor of VEGFr2 and Src family kinases. nih.gov | N/A |

| 4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate | Prodrug | Improve topical delivery and concentration at the back of the eye. nih.gov | Enzymatic hydrolysis by esterases in the eye. nih.gov |

Targeted Drug Delivery Systems Based on Derivatives

Building on prodrug strategies, derivatives of this compound can be incorporated into more sophisticated targeted drug delivery systems. The goal of these systems is to increase the concentration of a therapeutic agent at the site of disease, such as a tumor, while minimizing exposure to healthy tissues.

The chemical structure of this compound provides functional groups that can be used as handles for conjugation to targeting ligands. The primary amine (-NH₂) on the aniline ring is a particularly useful site for chemical modification. It can be readily acylated or used in reductive amination reactions to attach the drug molecule to a larger carrier system. These systems can include:

Antibody-Drug Conjugates (ADCs): The aniline derivative could be part of a potent cytotoxic drug that is linked to a monoclonal antibody. The antibody is chosen to specifically recognize and bind to an antigen that is overexpressed on the surface of cancer cells, thereby delivering the cytotoxic payload directly to the tumor.

Peptide-Drug Conjugates (PDCs): Similar to ADCs, PDCs use peptides as targeting moieties. nih.gov These peptides can be designed to bind to specific receptors on cancer cells, facilitating targeted drug delivery. nih.gov The aniline nitrogen could serve as the attachment point for a linker connecting the drug to the targeting peptide.

Nanoparticle-Based Systems: Drug molecules containing the this compound scaffold can be encapsulated within or conjugated to the surface of nanoparticles, such as liposomes or polymeric nanoparticles. mdpi.com The surface of these nanoparticles can be further decorated with targeting ligands (e.g., antibodies, peptides, or small molecules) to promote accumulation at the desired site. The prodrug for AMD mentioned previously is an example of localized delivery, a fundamental concept in targeting. nih.gov By designing the drug to be activated locally, off-target effects are minimized.

These advanced delivery strategies leverage the inherent chemical reactivity of the aniline group to create complex bioconjugates, transforming a potent molecule into a targeted therapeutic agent.

Computational Chemistry and Cheminformatics Studies

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline, and a biological macromolecule (receptor), typically a protein.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. While docking provides a static snapshot, MD simulations reveal the conformational changes, stability of interactions, and the influence of solvent. mdpi.comnih.gov Simulations lasting for nanoseconds can confirm the stability of the docked pose and calculate binding free energies, offering a more accurate prediction of binding affinity. researchgate.net For example, MD simulations have been used to study the binding of pyrrolidine (B122466) derivatives to myeloid cell leukemia-1 (Mcl-1) inhibitors and to confirm the conformational stability of ligand-receptor complexes. researchgate.netnih.gov Applying MD simulations to a complex of this compound with a predicted target would help validate the docking results and refine the understanding of its interaction mechanism.

Interactive Table: Example Docking Scores of Related Pyrrolidine Derivatives

| Compound Class | Target Enzyme | Best Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 4-Anilinoquinazoline Derivatives | DNA Gyrase | -8.16 | nih.gov |

| Spiro[pyrrolidin-3,2-oxindoles] | MDM2 | -9.4 | scispace.com |

| Pyrrolidin-2-one Derivatives | Acetylcholinesterase (AChE) | -18.59 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgbrieflands.com By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules. mdpi.com

For a series of derivatives based on the this compound scaffold, a QSAR study would involve several steps:

Data Set Preparation: A collection of analogues with experimentally measured biological activities (e.g., IC50 values) is required.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., steric, electronic properties).

Model Development: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a predictive model. frontiersin.orgnih.gov

Model Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. nih.gov

Studies on related structures have successfully employed QSAR. For example, QSAR models have been developed for aniline (B41778) derivatives to predict their lipophilicity, a key pharmacokinetic property. nih.govresearchgate.net In another study, 2D and 3D-QSAR models for pyrrolidine derivatives acting as Mcl-1 inhibitors showed good stability and predictability, with a CoMFA model yielding a predictive R² of 0.986. nih.gov These models help identify which structural features, such as specific substituents on the aniline ring or modifications to the pyrrolidine moiety, are critical for enhancing biological activity.

De Novo Drug Design Approaches

De novo drug design involves the computational creation of novel molecular structures with a desired pharmacological profile. The pyrrolidine ring is considered a versatile scaffold in drug discovery due to its three-dimensional structure and its presence in numerous biologically active compounds. nih.govnih.govresearchgate.net

Starting with the this compound core, de novo design algorithms can be used to "grow" new molecules within the binding site of a target protein or to assemble novel structures based on desired pharmacophoric features. These approaches can be categorized as:

Ligand-Based Design: This method uses a set of known active molecules to generate a pharmacophore model, which defines the essential 3D arrangement of features required for activity. New molecules are then designed to fit this model.

Structure-Based Design: When the 3D structure of the target is known, algorithms can build molecules piece by piece (fragment-based) or evolve existing structures (evolutionary algorithms) to optimize their fit and interactions within the active site.

The pyrrolidine scaffold is advantageous because its non-planar, sp³-hybridized nature allows for efficient exploration of three-dimensional chemical space, which can lead to improved binding affinity and selectivity compared to flat, aromatic systems. nih.govnih.gov

Retrosynthesis Prediction and Pathway Planning Algorithms

Once a promising candidate molecule is designed, a feasible synthetic route must be developed. Computational retrosynthesis tools assist chemists by proposing potential synthetic pathways. arxiv.orgnih.gov These algorithms work by recursively breaking down the target molecule into simpler, commercially available precursors. nih.gov

Several software platforms, such as ASKCOS and RetroBioCat, utilize extensive reaction databases and sophisticated algorithms to plan multistep syntheses. rsc.org These tools can analyze the this compound structure and suggest disconnections based on known chemical reactions. For example, a likely retrosynthetic disconnection would be at the ether linkage, suggesting a synthesis from 4-aminophenol (B1666318) and a 1-(2-chloroethyl)pyrrolidine (B1346828) precursor. Another possible disconnection could be at the C-N bond of the aniline, suggesting a coupling reaction.

These programs often score and rank different synthetic routes based on factors like reaction yield, cost of starting materials, and step count, allowing chemists to choose the most efficient and practical pathway. frontiersin.orgresearchgate.net The development of template-free and machine learning-based approaches has further enhanced the ability of these tools to predict novel and complex synthetic routes. arxiv.orgarxiv.org

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization

A successful drug must not only be potent but also possess favorable ADMET properties. nih.gov Predicting these properties early in the discovery process is crucial to avoid costly late-stage failures. rowansci.com Numerous in silico tools and models are available to estimate the ADMET profile of compounds like this compound.

Absorption: Models can predict properties like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration based on physicochemical properties such as logP, molecular weight, and polar surface area.

Distribution: Parameters such as plasma protein binding are estimated to understand how the compound will be distributed throughout the body.

Metabolism: Computational tools can predict potential sites of metabolism by cytochrome P450 enzymes, helping to identify potential metabolic liabilities.

Excretion: Properties related to clearance and half-life can be modeled.

Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. nih.govrowansci.com

Software like SwissADME, ProTox-II, and ADMET Predictor™ are widely used for these predictions. nih.govresearchgate.net For example, a computational study on pyrrolidine derivatives as Mcl-1 inhibitors predicted that the designed compounds showed no AMES toxicity, hERG inhibition, or skin sensitization. nih.gov Applying such analyses to this compound and its derivatives would provide a comprehensive risk assessment, guiding the optimization of the scaffold to improve its drug-like properties. nih.gov

Interactive Table: Commonly Predicted ADMET Properties

| Property Class | Specific Parameter | Importance in Drug Discovery |

|---|---|---|

| Absorption | GI Absorption | Predicts oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Determines if a compound can act on the central nervous system. | |

| Distribution | Plasma Protein Binding (PPB) | Affects the amount of free drug available to act on its target. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |

| Excretion | Total Clearance | Influences dosing frequency and half-life. |

| Toxicity | hERG Inhibition | Assesses the risk of cardiac arrhythmia. |

| Ames Mutagenicity | Indicates potential to cause genetic mutations. |

Analytical Method Development for 4 2 Pyrrolidin 1 Yl Ethoxy Aniline and Its Derivatives

Chromatographic Techniques (e.g., HPLC, LC-MS, GC-MS, UPLC)

Chromatographic methods are central to separating 4-(2-(pyrrolidin-1-yl)ethoxy)aniline from its starting materials, intermediates, by-products, and degradation products. The choice of technique depends on the volatility and thermal stability of the analyte and the desired sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical Reverse-Phase HPLC (RP-HPLC) method would be developed for its separation and quantification. ptfarm.pl

Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly effective for separating aromatic amines. nih.govresearchgate.net

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is often employed to achieve optimal separation. nih.govresearchgate.net

Detection: UV detection is suitable for this compound due to the presence of the aniline (B41778) chromophore. A detection wavelength in the range of 230-280 nm would likely provide good sensitivity.

Internal Standard: For quantitative analysis, an internal standard with a similar structure and chromatographic behavior, such as phenacetin, could be utilized. ptfarm.pl

Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher selectivity and sensitivity, providing molecular weight information that aids in peak identification and characterization of impurities. kuleuven.be

Ionization: Electrospray Ionization (ESI) in positive ion mode is generally effective for aniline derivatives, as the basic nitrogen atoms are readily protonated. kuleuven.be Atmospheric Pressure Chemical Ionization (APCI) could be an alternative. nih.gov

Mass Analyzer: A single quadrupole mass spectrometer can be used for selected ion monitoring (SIM) for targeted quantification, while a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) would be employed for structural elucidation of unknown impurities through fragmentation studies (MS/MS). kuleuven.beepa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. While this compound has a relatively high boiling point, GC-MS analysis may be feasible, potentially after derivatization to increase volatility and improve peak shape.

Column: A fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase (e.g., SE-54 or SE-30) would be appropriate for separating aniline derivatives. epa.gov

Derivatization: Derivatization with reagents like heptafluorobutyric anhydride (B1165640) can enhance the volatility and detectability of aromatic amines.

Detection: Mass spectrometry provides definitive identification based on the fragmentation pattern of the analyte. mdpi.comrjptonline.org

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over HPLC, utilizing smaller particle size columns (sub-2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity. mdpi.com The principles of method development are similar to HPLC but operate at higher pressures.

Table 1: Example Chromatographic Conditions for Aromatic Amine Analysis

| Parameter | HPLC | LC-MS | GC-MS |

| Column | C18 (150 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 3 µm) | SE-54 fused silica capillary |

| Mobile Phase/Carrier Gas | Acetonitrile:Phosphate Buffer (pH 3) | Acetonitrile:Water with 0.05% Acetic Acid | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1-2 mL/min |

| Detection | UV at 254 nm | ESI (+) SIM/Scan | Mass Spectrometry (EI) |

| Temperature | 30°C | 30°C | Temperature programmed |

Spectroscopic Techniques (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the aniline ring, the ethoxy bridge protons, and the protons of the pyrrolidine (B122466) ring. The chemical shifts and coupling patterns would be used to confirm the connectivity of the molecule. For example, the pyrrolidine ring would typically exhibit multiplets in the aliphatic region. spectrabase.com

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the ethoxy group, and the pyrrolidine ring carbons. chemicalbook.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine group (-NH₂).

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations around 1500-1600 cm⁻¹.

C-O stretching: For the ether linkage, typically in the region of 1200-1250 cm⁻¹. chemicalbook.comresearchgate.netresearchgate.net

C-N stretching: Around 1250-1350 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The aniline chromophore in this compound would result in characteristic UV absorbance maxima. A typical aniline derivative might show a primary absorption band around 230-240 nm and a secondary band around 280-290 nm. researchgate.netresearchgate.net

Mass Spectrometry (MS) determines the molecular weight and can provide structural information through fragmentation patterns. For this compound (Molecular Formula: C₁₂H₁₈N₂O, Molecular Weight: 206.29 g/mol ), the mass spectrum under positive ionization would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 207. nih.govncats.io

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals for aromatic, ethoxy, and pyrrolidine protons |

| ¹³C NMR | Signals for aromatic and aliphatic carbons |

| IR (cm⁻¹) | ~3400 (N-H), ~3050 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1600 (C=C), ~1240 (C-O) |

| UV-Vis (nm) | λₘₐₓ ~240 nm and ~290 nm |

| Mass Spec (m/z) | [M+H]⁺ at 207 |

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound. For this compound, with the molecular formula C₁₂H₁₈N₂O, the theoretical elemental composition can be calculated. nih.gov Experimental results from a CHNS analyzer should closely match these theoretical values to confirm the elemental composition and support the compound's identity and purity.

Table 3: Theoretical Elemental Composition of C₁₂H₁₈N₂O

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 69.86 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 8.80 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.58 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.76 |

| Total | 206.289 | 100.00 |

Purity Determination and Impurity Profiling

Ensuring the purity of this compound is critical for its intended research applications. Impurity profiling involves the identification and quantification of all potential impurities, which may include starting materials, intermediates, by-products from the synthesis, and degradation products. researchgate.net

Purity by HPLC: HPLC with UV detection is the most common method for determining the purity of the main component. The purity is often expressed as a percentage of the total peak area.

Impurity Identification: When unknown peaks are detected in the chromatogram, techniques like LC-MS/MS are employed for their identification. By analyzing the mass and fragmentation pattern of the impurity, its structure can often be elucidated.

Common Impurities: Potential process-related impurities could include unreacted starting materials like 4-aminophenol (B1666318) or 1-(2-chloroethyl)pyrrolidine (B1346828), or by-products from side reactions. Degradation products might form under stress conditions such as heat, light, acid, or base.

Method Validation for Research Applications

For research purposes, analytical methods should undergo a fit-for-purpose validation to ensure they are reliable. Key validation parameters include: researchgate.net

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing placebo samples and spiked samples.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards of known concentrations. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By systematically developing and validating a suite of analytical methods, a comprehensive understanding of the chemical properties and quality of this compound can be achieved.

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Targets

The chemical framework of 4-(2-(pyrrolidin-1-yl)ethoxy)aniline is amenable to modifications that could yield derivatives with high affinity and selectivity for a wide range of biological targets beyond those currently established. Future research will focus on systematically exploring these possibilities.

Oncology: Derivatives have already shown promise in cancer research. For instance, the quinoline (B57606) derivative BPIQ, which shares a similar pyrrolidinylethoxy phenyl moiety, has demonstrated inhibitory effects against human hepatocellular carcinoma (HCC) cells by inducing endoplasmic reticulum (ER) stress and apoptosis. nih.gov Further investigations could focus on designing analogs of this compound that target other key pathways in oncology, such as different receptor tyrosine kinases, cell cycle regulators, or novel apoptosis-inducing pathways. Chalcone (B49325) derivatives incorporating a pyrrolidine (B122466) ethoxy structure have also been synthesized and shown to possess antiproliferative activity against breast cancer cell lines, suggesting that this scaffold is a valuable starting point for developing new anticancer agents. researchgate.net

Neuropharmacology: The pyrrolidine moiety is a common feature in compounds targeting the central nervous system. Analogs of pyrovalerone, which are 2-aminopentanophenones, have been identified as potent and selective inhibitors of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters with minimal effects on the serotonin (B10506) transporter (SERT). nih.gov This suggests that derivatives of this compound could be synthesized and screened for activity against various neurotransmitter transporters and receptors, potentially leading to new treatments for conditions like depression, ADHD, and substance abuse disorders. nih.gov

Inflammatory and Metabolic Diseases: The pyrrolidine ring is a versatile scaffold that has been incorporated into molecules designed to treat metabolic diseases. nih.gov For example, certain oxybenzyl pyrrolidine acid analogs have been identified as potent dual agonists for PPARα/γ, which are key regulators of glucose and lipid metabolism. nih.gov This opens the door for creating libraries of this compound derivatives to be screened for activity against targets involved in inflammation and metabolic disorders, such as various enzymes, nuclear receptors, and G-protein coupled receptors.

Development of Advanced Synthetic Methodologies

To efficiently explore the vast chemical space around the this compound core, the development and application of advanced synthetic methodologies are crucial.

Multicomponent Reactions (MCRs): MCRs offer an efficient way to generate diverse libraries of complex molecules in a single step, saving time and resources. Recent advancements in MCRs have been used to synthesize various polysubstituted pyrrolidine derivatives. beilstein-journals.orgtandfonline.com Applying these strategies to this compound as a building block could rapidly produce a large number of novel derivatives for biological screening. tandfonline.com

Catalyst-Free and Eco-Friendly Synthesis: Modern synthetic chemistry is increasingly focused on sustainability. The development of synthetic routes under catalyst-free conditions or using environmentally benign solvents and energy sources, such as ultrasound irradiation, is a key area of research. tandfonline.com These methods can lead to higher yields, simpler purification processes, and a reduced environmental footprint in the synthesis of novel this compound analogs.

Combinatorial Chemistry and High-Throughput Synthesis: Combining the principles of combinatorial chemistry with automated high-throughput synthesis platforms will enable the rapid generation of large, focused libraries of compounds. This approach will be instrumental in systematically exploring the structure-activity relationships (SAR) for derivatives targeting specific biological pathways.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the identification and optimization of new drug candidates. nih.gov

Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical structures and their biological activities to build predictive models. nih.govnih.gov These models can then be used to screen virtual libraries of this compound derivatives, predicting their binding affinity, selectivity, and pharmacokinetic properties (ADME/Tox) before they are synthesized. nih.gov This in silico screening can prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. crimsonpublishers.com By providing the model with the 3D structure of a biological target and a set of desired characteristics, these algorithms can generate novel derivatives of the this compound scaffold that are optimized for high-affinity binding and drug-like properties. crimsonpublishers.com